PROTAC Linker 1

Overview

Description

Mechanism of Action

Target of Action

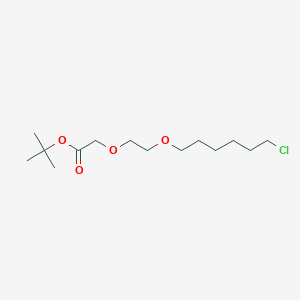

PROTAC Linker 1, also known as Boc-C1-PEG2-C4-Cl, is a heterobifunctional molecule that targets proteins for degradation . It consists of two ligands: one for binding to a protein of interest (POI) and another for an E3 ubiquitin ligase . The primary targets of this compound are the POIs and the E3 ubiquitin ligases .

Mode of Action

The mode of action of this compound involves the formation of a ternary complex with the POI and the E3 ubiquitin ligase . The compound recruits the E3 ligase to the POI, causing proximity-induced ubiquitination and degradation of the POI by the ubiquitin-proteasome system .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system (UPS) . The UPS is a crucial cellular pathway for protein degradation and turnover . By recruiting the E3 ligase to the POI, this compound induces the ubiquitination of the POI, marking it for degradation by the proteasome .

Pharmacokinetics

Protacs, in general, are known to have unique pharmacokinetic properties due to their catalytic mode of action . They are effective at lower concentrations and produce less off-target toxicity than traditional small-molecule inhibitors

Result of Action

The result of this compound’s action is the degradation of the POI . By forming a ternary complex with the POI and the E3 ligase, the compound induces the ubiquitination and subsequent degradation of the POI . This can lead to the modulation of cellular processes in which the POI is involved.

Action Environment

The action environment of this compound is within the cellular context, where it interacts with the POI and the E3 ligase . Environmental factors that could influence the compound’s action, efficacy, and stability include the expression levels and localization of the POI and the E3 ligase, as well as the cellular context

Biochemical Analysis

Biochemical Properties

The primary role of PROTAC Linker 1 in biochemical reactions is to serve as a bridge between the protein of interest and an E3 ubiquitin ligase . This connection allows the targeted protein to be marked for degradation by the cell’s proteasome system . The nature of these interactions is largely determined by the specific proteins and ligases involved, which can vary depending on the specific PROTAC molecule being synthesized .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to induce the degradation of specific proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By targeting specific proteins for degradation, PROTAC molecules can effectively regulate the activity of these proteins within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a ternary complex between the protein of interest, the E3 ubiquitin ligase, and the PROTAC molecule . This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can result in changes in gene expression and other cellular processes due to the removal of the target protein .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This is due to the dynamic nature of the proteasome system and the fact that PROTAC molecules can be recycled and reused within the cell . Over time, this can lead to the sustained degradation of the target protein .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, a key metabolic pathway in cells . This pathway is responsible for the degradation of proteins, a process that is crucial for maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by various factors, including its chemical properties and the specific cellular context

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . For instance, the efficacy of PROTAC-mediated protein degradation can be influenced by the subcellular location of the protein of interest

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-C1-PEG2-C4-Cl involves several steps:

Protection of the amine group: The amine group is protected using a tert-butyl group to form tert-butyl 2-[2-(6-chlorohexoxy)ethoxy]acetate.

PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated product.

Industrial Production Methods

Industrial production of Boc-C1-PEG2-C4-Cl follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-C1-PEG2-C4-Cl undergoes various chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted with other functional groups.

Deprotection reactions: The tert-butyl group can be removed to expose the amine group

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.

Deprotection reactions: Acidic conditions, such as trifluoroacetic acid, are used to remove the tert-butyl group

Major Products Formed

Scientific Research Applications

Boc-C1-PEG2-C4-Cl has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins

Biology: Employed in the study of protein-protein interactions and cellular signaling pathways

Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies

Industry: Applied in the development of new materials and nanotechnology

Comparison with Similar Compounds

Similar Compounds

Boc-C1-PEG2-C4-OH: Similar structure but with a hydroxyl group instead of a chlorine atom.

Boc-C1-PEG2-C4-NH2: Similar structure but with an amine group instead of a chlorine atom

Uniqueness

Boc-C1-PEG2-C4-Cl is unique due to its chlorine atom, which allows for selective and controlled attachment to specific molecules or surfaces. This characteristic makes it an essential tool in various biomedical and pharmaceutical applications .

Properties

IUPAC Name |

tert-butyl 2-[2-(6-chlorohexoxy)ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27ClO4/c1-14(2,3)19-13(16)12-18-11-10-17-9-7-5-4-6-8-15/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFAVKLYDZBECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151379 | |

| Record name | Acetic acid, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835705-53-7 | |

| Record name | Acetic acid, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide](/img/structure/B3060077.png)

amine hydrobromide](/img/structure/B3060079.png)

![[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3060082.png)

amine hydrobromide](/img/structure/B3060084.png)

![2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3060086.png)

![2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060088.png)

![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B3060095.png)

![(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B3060096.png)